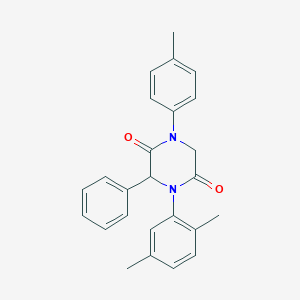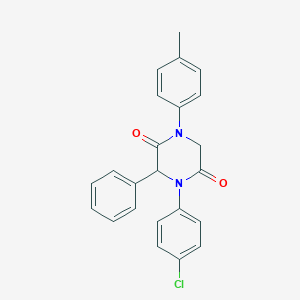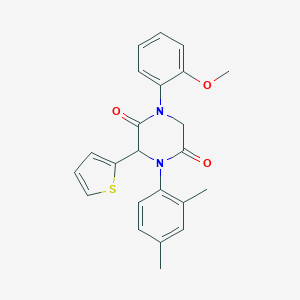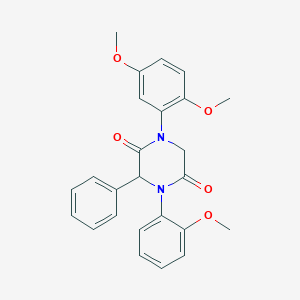
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as DPP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has a complex chemical structure that makes it an interesting target for research.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to activate the p53 tumor suppressor protein, which induces cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, its complex chemical structure and limited availability can make it difficult to synthesize and study.
Future Directions
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, and the exploration of its potential applications in other medical conditions. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione can be synthesized using various methods, including the reaction of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with phenylhydrazine and subsequent oxidation with manganese dioxide. Another method involves the reaction of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with 2,5-dimethoxyaniline in the presence of sodium acetate and acetic anhydride.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential therapeutic effects in various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. This compound has also been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O5/c1-30-18-13-14-22(32-3)20(15-18)26-16-23(28)27(19-11-7-8-12-21(19)31-2)24(25(26)29)17-9-5-4-6-10-17/h4-15,24H,16H2,1-3H3 |
InChI Key |
VNAGYVVNBJVYDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
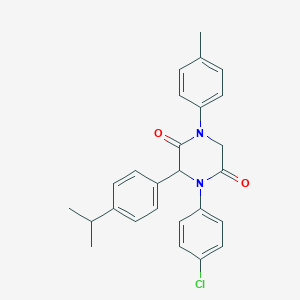
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)
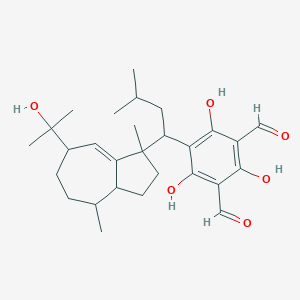

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)

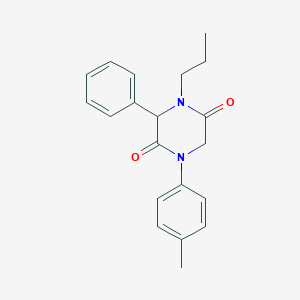

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)

